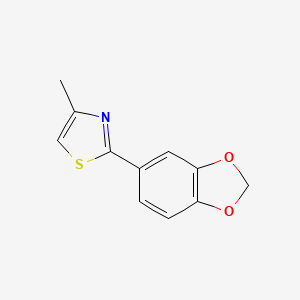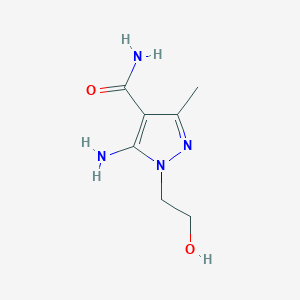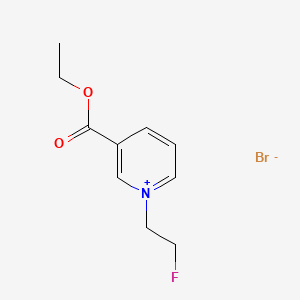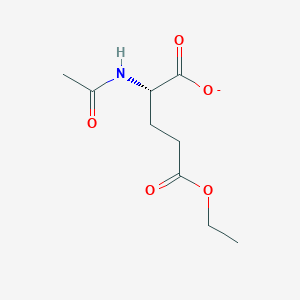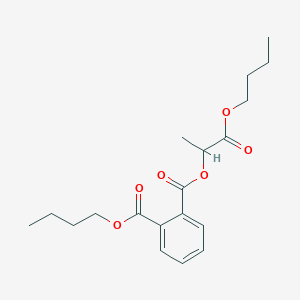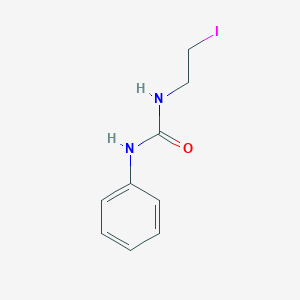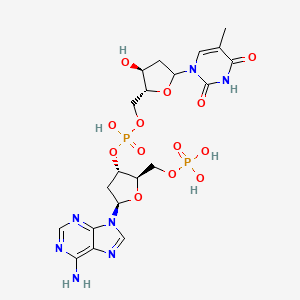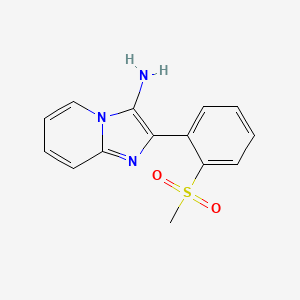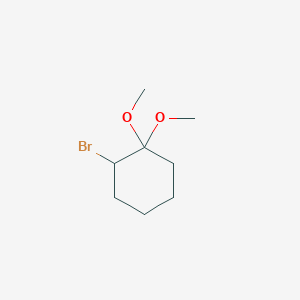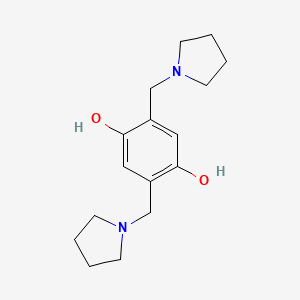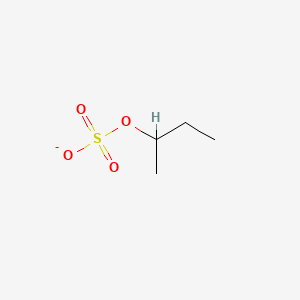
Butan-2-yl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Butan-2-yl sulfate can be synthesized through the esterification of butan-2-ol with sulfuric acid. The reaction typically involves the following steps:
Reactants: Butan-2-ol and sulfuric acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the esterification process.
Procedure: Butan-2-ol is mixed with concentrated sulfuric acid, and the mixture is heated. The reaction proceeds with the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Butan-2-yl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form butan-2-ol and sulfuric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Oxidation/Reduction: Strong oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Butan-2-ol and sulfuric acid.
Substitution: Various substituted butan-2-yl derivatives depending on the nucleophile used.
科学的研究の応用
Butan-2-yl sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of butan-2-yl sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Butan-2-ol: The parent alcohol from which butan-2-yl sulfate is derived.
Butan-1-yl sulfate: A structural isomer with the sulfate group attached to the primary carbon.
Isobutyl sulfate: An isomer with a different branching pattern.
Uniqueness
This compound is unique due to its secondary sulfate ester structure, which imparts distinct chemical and physical properties compared to its isomers
特性
CAS番号 |
3004-76-0 |
|---|---|
分子式 |
C4H9O4S- |
分子量 |
153.18 g/mol |
IUPAC名 |
butan-2-yl sulfate |
InChI |
InChI=1S/C4H10O4S/c1-3-4(2)8-9(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)/p-1 |
InChIキー |
PGKWEMPRRKCZSF-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
